Chloro(5-nitrofuran-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(5-nitrofuran-2-yl)mercury is a chemical compound that features a mercury atom bonded to a chloro group and a 5-nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(5-nitrofuran-2-yl)mercury typically involves the reaction of 5-nitrofuran-2-yl derivatives with mercuric chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent mercury introduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(5-nitrofuran-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to amine derivatives under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group under mild conditions.
Major Products:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro(5-nitrofuran-2-yl)mercury has several scientific research applications:
Wirkmechanismus
The mechanism of action of chloro(5-nitrofuran-2-yl)mercury involves the interaction of the nitrofuran moiety with biological targets. The compound is activated by nitroreductases, leading to the formation of reactive intermediates that can cause DNA lesions, oxidative stress, and inhibition of RNA and protein biosynthesis . These effects contribute to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
55100-32-8 |
---|---|
Molekularformel |
C4H2ClHgNO3 |
Molekulargewicht |
348.11 g/mol |
IUPAC-Name |
chloro-(5-nitrofuran-2-yl)mercury |
InChI |
InChI=1S/C4H2NO3.ClH.Hg/c6-5(7)4-2-1-3-8-4;;/h1-2H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
BOAWOGHSHWQDAJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(OC(=C1)[Hg]Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.